molecular formula C9H6ClF B6210441 1-chloro-2-ethynyl-5-fluoro-4-methylbenzene CAS No. 1849270-01-4

1-chloro-2-ethynyl-5-fluoro-4-methylbenzene

Cat. No.: B6210441
CAS No.: 1849270-01-4
M. Wt: 168.6
InChI Key:
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Description

1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, an ethynyl group, a fluorine atom, and a methyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: One common method involves the electrophilic substitution of benzene derivatives. The benzene ring can undergo halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to introduce the ethynyl group onto the benzene ring.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as the conversion of the ethynyl group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the chlorine atom to a hydrogen atom, resulting in a different benzene derivative.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where the substituents on the benzene ring can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Hydrogenated derivatives of the compound.

  • Substitution Products: Various halogenated, nitro, and sulfonated derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to understand the interaction of aromatic compounds with biological macromolecules.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-chloro-2-ethynyl-5-fluoro-4-methylbenzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene: Similar structure but different positions of substituents.

  • 1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene: Another positional isomer with the same substituents.

Uniqueness:

  • The unique arrangement of substituents on the benzene ring gives 1-chloro-2-ethynyl-5-fluoro-4-methylbenzene distinct chemical and physical properties compared to its isomers and similar compounds.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties allow for a wide range of chemical transformations, making it an important compound in organic chemistry research and industrial processes.

Properties

CAS No.

1849270-01-4

Molecular Formula

C9H6ClF

Molecular Weight

168.6

Purity

95

Origin of Product

United States

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